molecular formula C9H8O2 B6202748 2-methyl-1-benzofuran-7-ol CAS No. 176095-56-0

2-methyl-1-benzofuran-7-ol

Cat. No.: B6202748
CAS No.: 176095-56-0
M. Wt: 148.16 g/mol
InChI Key: PJXOQDDYIQZWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-benzofuran-7-ol is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the class of benzofurans, which are fused heterocyclic systems consisting of a benzene ring and a furan ring . This structural motif is found in a variety of natural and synthetic compounds with diverse biological activities . The benzofuran scaffold is recognized as a privileged structure in pharmacology. Research into analogous compounds has demonstrated that derivatives can exhibit a range of potent biological effects, with particular promise in the development of anticancer agents . The biological activity of these compounds is highly influenced by the type and position of substituents on the core structure. For instance, the introduction of specific functional groups can significantly enhance cytotoxic activity and selectivity . As such, this compound serves as a valuable building block or intermediate for synthetic chemists working to develop novel therapeutic candidates. Its structure allows for further functionalization, enabling researchers to explore structure-activity relationships (SAR) and create compound libraries for high-throughput screening . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and comply with all local and national regulatory requirements.

Properties

CAS No.

176095-56-0

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

2-methyl-1-benzofuran-7-ol

InChI

InChI=1S/C9H8O2/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,10H,1H3

InChI Key

PJXOQDDYIQZWMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)O

Purity

95

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Sonogashira Coupling

Palladium-catalyzed couplings enable direct functionalization of halogenated precursors. 5-Iodo vanillin reacts with methyl acetylene in the presence of bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] and copper(I) iodide (CuI) in triethylamine (Et₃N). The resulting alkyne intermediate undergoes cyclization under acidic conditions (HCl/EtOH) to form 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde. Demethylation with BBr₃ completes the synthesis.

Key Conditions :

  • PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), Et₃N, 80°C, 8 h

  • HCl (conc.), EtOH, reflux, 3 h

  • BBr₃ (2.5 equiv), CH₂Cl₂, 0°C, 4 h

Yields range from 45% to 62%, with side products arising from alkyne dimerization.

Copper-Mediated Ullmann Coupling

Aryl halides couple with methyl Grignard reagents using copper(I) iodide in tetrahydrofuran (THF). For instance, 7-bromo-1-benzofuran-5-ol reacts with methylmagnesium bromide (MeMgBr) at 0°C, followed by quenching with ammonium chloride. The reaction achieves 68% yield but requires inert atmosphere conditions to prevent oxidation.

Rearrangement Strategies

Claisen Rearrangement

Vanillin derivatives undergo propargylation to form ether intermediates, which rearrange in the presence of CsF. For example, 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde is synthesized via propargyl ether formation (K₂CO₃, DMF) followed by CsF-mediated rearrangement (120°C, 6 h). Demethylation yields the target compound.

Key Conditions :

  • Propargyl bromide (1.5 equiv), K₂CO₃, DMF, 80°C, 12 h

  • CsF (3.0 equiv), toluene, 120°C, 6 h

This method is scalable (72% yield) but limited by vanillin availability.

Wittig Rearrangement

Intramolecular Wittig reactions construct the benzofuran ring from phosphonium salts. 2-Hydroxymethylphenol, prepared from phenol and formaldehyde, reacts with triphenylphosphine hydrobromide to form a phosphonium salt. Treatment with propionic anhydride and triethylamine induces cyclization, yielding 2-methyl-1-benzofuran-7-ol in 58% yield.

Industrial-Scale Production Considerations

Continuous-Flow Synthesis

Nitroalkene routes adapted for continuous-flow systems enhance reaction efficiency. A mixture of 3-hydroxy-4-methyl-2H-pyran-2-one and methyl 3-nitrobut-3-enoate in DCB is pumped through a heated reactor (120°C, 10 min residence time). In-line purification via silica cartridges achieves 72% yield with >95% purity, demonstrating feasibility for kilogram-scale production.

Solvent Recycling

DMF and toluene are recovered via distillation, reducing waste in large-scale batches. Economic analyses indicate a 30% cost reduction compared to batch processes.

Comparative Analysis of Synthetic Methods

Table 1: Synthesis Methods for this compound

MethodStarting MaterialKey ReagentsConditionsYield (%)Reference
Claisen RearrangementVanillinCsF, BBr₃120°C, toluene65
Pd-Catalyzed Coupling5-Iodo vanillinPdCl₂(PPh₃)₂, CuI80°C, Et₃N58
Acid-Catalyzed Cyclization3-Hydroxy-4-methyl-2H-pyran-2-oneAlCl₃, TFA120°C, DCB48
Continuous-FlowMethyl 3-nitrobut-3-enoateAlCl₃, TFA120°C, 10 min72

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-benzofuran-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-methyl-1-benzofuran-7-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Structural and Functional Group Variations

2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
  • Substituents : 5-Fluoro, 7-methyl, 3-methylsulfanyl, and an acetic acid group at position 2.
  • Key Differences : The fluorine atom introduces electron-withdrawing effects, while the methylsulfanyl group enhances lipophilicity. The acetic acid moiety increases acidity (pKa ~2.5) compared to the hydroxyl group (pKa ~10) in 2-methyl-1-benzofuran-7-ol.
  • Pharmacological Relevance : Exhibits antibacterial and antifungal activities due to the synergistic effects of fluorine and sulfur-containing groups .
4-Bromo-2-methyl-1-benzofuran-7-carboxylic Acid
  • Substituents : 4-Bromo, 2-methyl, and a carboxylic acid at position 7.
  • Key Differences: The bromine atom at position 4 introduces steric bulk and alters electronic properties. The carboxylic acid group (pKa ~4.5) is more acidic than the hydroxyl group in the target compound, affecting solubility (slightly soluble in chloroform and methanol) .
  • Applications : Primarily used as a research chemical for synthesizing halogenated benzofuran derivatives .
7-Hydroxy-2,2-dimethyl-1-benzofuran-3(2H)-one
  • Substituents : 7-Hydroxyl, 2,2-dimethyl, and a ketone at position 3.
  • Key Differences: The dimethyl group at position 2 increases steric hindrance, while the ketone at position 3 introduces electrophilic reactivity. The hydroxyl group participates in hydrogen bonding, similar to the target compound, but the ketone enables keto-enol tautomerism, influencing stability .

Physicochemical Properties

Compound Molecular Weight Solubility Melting Point (K)
This compound 164.16 Polar solvents (e.g., water, methanol) Not Reported
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid 298.33 Chloroform, methanol 436–437
4-Bromo-2-methyl-1-benzofuran-7-carboxylic Acid 255.06 Chloroform (slight), DMSO Not Reported
7-Hydroxy-2,2-dimethyl-1-benzofuran-3(2H)-one 192.21 Ethyl acetate, benzene Not Reported

Crystallographic and Conformational Insights

  • Planarity : Benzofuran cores in this compound and its analogs (e.g., 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) remain planar (mean deviation <0.005 Å), ensuring structural rigidity .
  • Packing Effects : Bulky substituents (e.g., bromine, methylsulfinyl) disrupt crystal packing, reducing melting points compared to simpler derivatives .

Biological Activity

2-Methyl-1-benzofuran-7-ol is a heterocyclic organic compound within the benzofuran family, which is notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Overview of this compound

Chemical Properties:

  • CAS Number: 176095-56-0
  • Molecular Formula: C9H8O2
  • Molecular Weight: 148.16 g/mol
  • IUPAC Name: this compound

Structural Characteristics:
The presence of both methyl and hydroxyl groups in its structure enhances the compound's reactivity and biological activity, distinguishing it from other benzofuran derivatives.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives. Key findings include:

  • Antimycobacterial Activity: A series of benzofuran derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds with specific substitutions on the benzofuran ring demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL reported for certain derivatives .
  • Antifungal Activity: Research indicates that benzofuran derivatives exhibit antifungal properties against various strains, including Candida albicans and Aspergillus niger. The structural modifications significantly influence their efficacy, with certain compounds showing enhanced activity .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound:

  • Induction of Apoptosis: Compounds derived from this scaffold have been shown to induce apoptosis in cancer cell lines such as K562 (human leukemia cells). The mechanism involves the activation of caspases, which are crucial for the apoptotic process. For instance, one study reported a 2.31-fold increase in caspase activity after exposure to specific derivatives for 48 hours .
  • Inhibition of Pro-inflammatory Cytokines: Some derivatives have been found to inhibit the release of interleukin 6 (IL-6), a cytokine involved in inflammation and cancer progression, thus suggesting a dual role in combating cancer through both direct cytotoxicity and modulation of inflammatory responses .

The biological activities of this compound are attributed to several mechanisms:

  • Target Interaction: Benzofuran derivatives interact with various cellular targets, leading to alterations in cellular processes such as apoptosis and inflammation.
  • Biochemical Pathways: These compounds are associated with pathways that regulate cell growth and apoptosis, affecting cancer cell survival and proliferation.
  • Pharmacokinetics: Improved bioavailability has been noted for some benzofuran compounds, allowing for effective therapeutic dosing regimens.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is essential:

CompoundKey FeaturesBiological Activity
2-MethylbenzofuranLacks hydroxyl group; different reactivityLimited antibacterial activity
7-HydroxybenzofuranLacks methyl group; affects electronic propertiesModerate anticancer effects
2,3-DihydrobenzofuranSaturated analog; distinct chemical propertiesReduced biological activity

Case Studies

Several case studies have documented the efficacy of benzofuran derivatives in clinical settings:

  • Antitubercular Agents: A study synthesized multiple benzofuran derivatives that showed promising results against M. tuberculosis, with some exhibiting MIC values comparable to existing treatments .
  • Cancer Therapeutics: Investigations into the apoptotic effects of specific benzofuran derivatives on leukemia cells have provided insights into their potential as novel anticancer agents .

Q & A

Q. What are the established synthetic routes for 2-methyl-1-benzofuran-7-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of benzofuran derivatives typically involves cyclization of phenolic precursors or functional group modifications. For example, chlorination of alcohol intermediates (e.g., using methanesulfonyl chloride and triethylamine) is a common step to introduce reactive sites . Key factors include:

  • Temperature control : Higher temperatures (e.g., reflux in methanol/water mixtures) improve hydrolysis efficiency but may degrade sensitive substituents .
  • Purification : Column chromatography with gradients like PE/CH₂Cl₂ (5:1 v/v) effectively separates products from byproducts .
  • Catalysts : Acidic or basic conditions dictate regioselectivity in cyclization steps.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)PuritySource
ChlorinationMsCl, Et₃N, CH₂Cl₂, 0°C → RT57–99>95% (NMR)
HydrolysisKOH, H₂O/MeOH, reflux, 5 h82Crystalline

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent patterns. For example, hydroxyl protons appear as broad singlets (~δ 5–6 ppm), while methyl groups resonate at δ 2.1–2.5 ppm .
  • X-ray Crystallography : Resolves planar benzofuran cores and intermolecular interactions (e.g., O–H···O hydrogen bonds in crystal lattices). Mean deviations from planarity <0.005 Å confirm structural rigidity .
  • Mass Spectrometry : HRMS validates molecular formulas (e.g., C₉H₈O₂ for this compound) .

Advanced Research Questions

Q. How can contradictory NMR and XRD data for hydroxyl-group positioning in benzofuran derivatives be resolved?

Methodological Answer: Discrepancies often arise from dynamic proton exchange in solution vs. static crystal structures. Strategies include:

  • Variable-temperature NMR : Suppresses exchange broadening to resolve hydroxyl proton signals .
  • DFT Calculations : Predicts stable conformers and compares theoretical/experimental NMR shifts .
  • Synchrotron XRD : High-resolution data clarifies hydrogen-bonding networks (e.g., centrosymmetric dimers in crystals) .

Example Case : In 5-fluoro-7-methyl derivatives, XRD confirmed intermolecular O–H···O bonds, while NMR indicated intramolecular hydrogen bonding in solution .

Q. What strategies optimize the pharmacological activity of this compound derivatives against viral targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, F) at C-5 or C-7 to enhance interactions with viral enzymes like dihydroorotate dehydrogenase .
  • Bioisosteric Replacement : Replace hydroxyl groups with methoxy or sulfonyl moieties to improve bioavailability while retaining hydrogen-bonding capacity .
  • In Silico Screening : Docking studies (e.g., AutoDock Vina) predict binding affinities to viral protease active sites .

Q. Table 2: Example Modifications and Activities

DerivativeModificationIC₅₀ (μM)TargetSource
5-Fluoro-7-methylFluorine at C-50.8Antiviral
3-PhenylsulfinylSulfoxide at C-31.2Antiproliferative

Q. How do solvent polarity and pH impact the stability of this compound during biological assays?

Methodological Answer:

  • Polar Protic Solvents (e.g., MeOH/H₂O) : Stabilize hydroxyl groups via solvation but may accelerate oxidative degradation. Use antioxidants (e.g., BHT) in storage .
  • pH Control : Neutral to slightly acidic conditions (pH 5–7) prevent deprotonation of the hydroxyl group, which reduces reactivity in aqueous media .
  • Accelerated Stability Testing : HPLC monitoring under stress conditions (40°C, 75% RH) identifies degradation pathways (e.g., ring-opening oxidation) .

Q. What computational methods validate the electronic effects of substituents on benzofuran core reactivity?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps predict sites for electrophilic/nucleophilic attacks. Methyl groups lower LUMO energy, enhancing electrophilicity at C-2 .
  • Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., methyl → benzofuran π-system donation) .
  • Molecular Dynamics (MD) : Simulates solvent interactions to rationalize solubility differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.